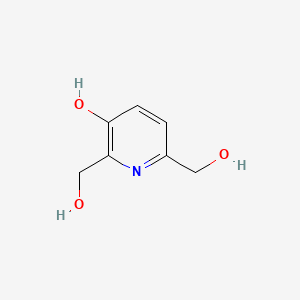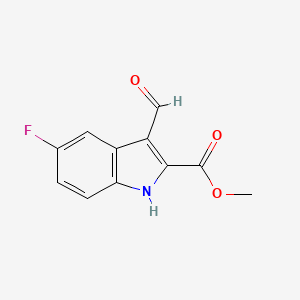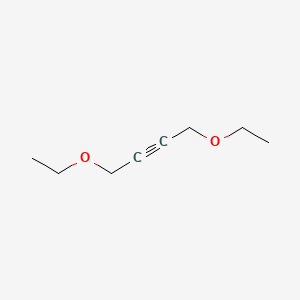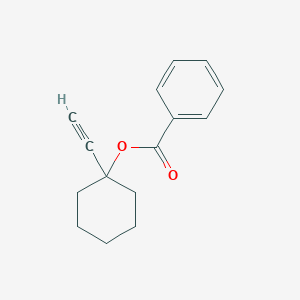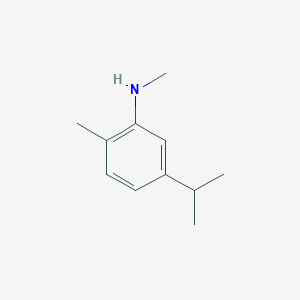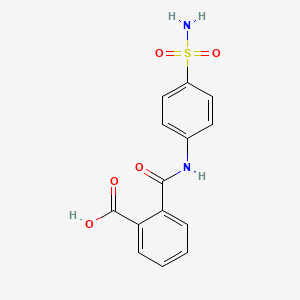
Carmantadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carmantadine is an organic compound with the molecular formula C14H21NO2. It is a derivative of adamantane, a compound known for its rigid and virtually stress-free structure. This compound is primarily used in medicinal chemistry due to its antiviral and antiparkinsonian properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carmantadine can be synthesized using adamantane as the starting material. The synthesis involves a nucleophilic addition reaction with acetonitrile under the catalyzing and oxidizing action of fuming sulfuric acid. The reaction mixture is then hydrolyzed to obtain 1-acetamido-adamantane, which is further hydrolyzed using hydrochloric acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process ensures high yield and purity, with the final product being distilled to achieve the desired quality. The use of diluted sulfuric acid and hydrochloric acid in the process makes it environmentally friendly and easy to recycle .
Chemical Reactions Analysis
Types of Reactions: Carmantadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adamantanone, which allows further reactions via the bridging site.
Reduction: Reduction reactions can convert this compound into different derivatives with potential medicinal applications.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Concentrated sulfuric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include adamantanone, various adamantane derivatives, and functionalized this compound compounds .
Scientific Research Applications
Carmantadine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various adamantane derivatives.
Biology: this compound is studied for its antiviral properties, particularly against influenza A virus.
Medicine: It is used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions.
Industry: this compound derivatives are used in the production of polymeric materials and thermally stable lubricants
Mechanism of Action
Carmantadine exerts its effects through several mechanisms:
Antiviral Action: It interferes with the release of viral nucleic acid into the host cell by interacting with the transmembrane domain of the M2 protein of the virus.
Antiparkinsonian Action: It increases the synthesis and release of dopamine and inhibits its uptake, thereby alleviating symptoms of Parkinson’s disease.
Comparison with Similar Compounds
Carmantadine is unique due to its specific structure and properties. Similar compounds include:
Amantadine: Used for similar antiviral and antiparkinsonian purposes but has a different molecular structure.
Memantine: Primarily used in the treatment of Alzheimer’s disease, with a different mechanism of action.
Rimantadine: Another antiviral compound with a structure similar to amantadine but with different pharmacokinetic properties.
This compound stands out due to its specific applications and effectiveness in both antiviral and antiparkinsonian treatments.
Properties
CAS No. |
38081-67-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(1-adamantyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c16-13(17)12-1-2-15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,16,17) |
InChI Key |
VPBLOJFGPORKQA-UHFFFAOYSA-N |
SMILES |
C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Key on ui other cas no. |
38081-67-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



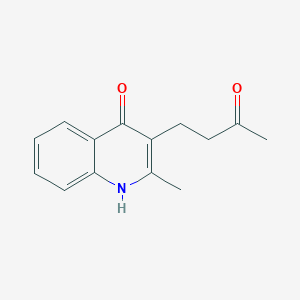
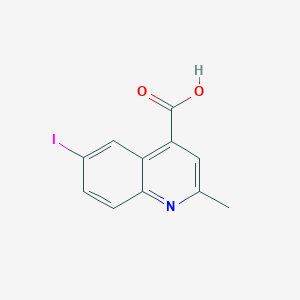
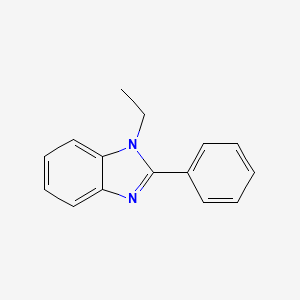
![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)
